molecular formula C16H13BrN2O B5713603 7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Numéro de catalogue B5713603
Poids moléculaire: 329.19 g/mol
Clé InChI: KVXRLJHLTJKYKB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, also known as Ro-15-4513, is a chemical compound that belongs to the class of benzodiazepines. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mécanisme D'action

7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one acts as a selective antagonist of the benzodiazepine site on the GABA receptor. It binds to the receptor and prevents the binding of other benzodiazepines, such as diazepam. This results in a decrease in the activity of the GABA receptor, which in turn leads to a decrease in the inhibitory neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the activity of the GABA receptor, which can lead to a decrease in the inhibitory neurotransmitter activity in the brain. This can result in a number of effects, including decreased anxiety, sedation, and muscle relaxation.

Avantages Et Limitations Des Expériences En Laboratoire

7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has a number of advantages for use in lab experiments. It is a selective antagonist of the benzodiazepine site on the GABA receptor, which makes it a useful tool for studying the GABA receptor. However, it also has some limitations. For example, it has a relatively short half-life, which can make it difficult to use in some experiments.

Orientations Futures

There are a number of future directions for research on 7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. One area of research could focus on the development of more selective antagonists of the benzodiazepine site on the GABA receptor. Another area of research could focus on the potential clinical applications of 7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, particularly in the treatment of anxiety disorders and other neurological disorders. Additionally, more research could be done to better understand the mechanism of action of 7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one and its effects on the brain.

Méthodes De Synthèse

7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one can be synthesized using a variety of methods, including the reaction of 7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one with various reagents. One of the most commonly used methods involves the reaction of 7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one with sodium hydroxide and dimethyl sulfate in ethanol.

Applications De Recherche Scientifique

7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a useful tool for studying the GABA receptor, which is an important neurotransmitter receptor in the brain. 7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has been used to study the binding affinity, selectivity, and functional properties of the GABA receptor.

Propriétés

IUPAC Name

7-bromo-5-(4-methylphenyl)-1,3-dihydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O/c1-10-2-4-11(5-3-10)16-13-8-12(17)6-7-14(13)19-15(20)9-18-16/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXRLJHLTJKYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NCC(=O)NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644781
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-Bromo-5-p-tolyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.